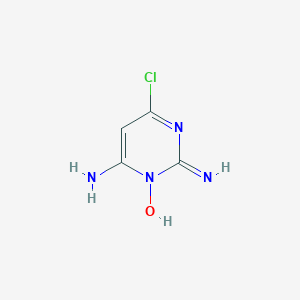

2,6-Diamino-4-chloropyrimidine 1-oxide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 137211. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-chloro-3-hydroxy-2-iminopyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5ClN4O/c5-2-1-3(6)9(10)4(7)8-2/h1,7,10H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOYINGSIUJRVKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N(C(=N)N=C1Cl)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5ClN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801204863 | |

| Record name | 6-Chloro-2,3-dihydro-3-hydroxy-2-imino-4-pyrimidinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801204863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34960-71-9, 35139-67-4 | |

| Record name | 6-Chloro-2,3-dihydro-3-hydroxy-2-imino-4-pyrimidinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34960-71-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 35139-67-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=137211 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Chloro-2,3-dihydro-3-hydroxy-2-imino-4-pyrimidinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801204863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-Diamino-6-chloropyrimidine-3-oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.115.682 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Pyrimidinamine, 6-chloro-2,3-dihydro-3-hydroxy-2-imino | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.113.053 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6-Chloropyrimidine-2,4-diamine 3-oxide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BY7Z5QM433 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 2,6-Diamino-4-chloropyrimidine 1-oxide

CAS Number: 35139-67-4

This technical guide provides an in-depth overview of 2,6-Diamino-4-chloropyrimidine 1-oxide, a key intermediate in pharmaceutical synthesis. The information is tailored for researchers, scientists, and professionals in drug development, offering detailed data, experimental protocols, and mechanistic insights.

Chemical and Physical Properties

This compound is a white to off-white crystalline powder.[1] It is sparingly soluble in water and more soluble in organic solvents like ethanol and methanol.[1][2]

| Property | Value | Reference |

| CAS Number | 35139-67-4 | [1][3][4] |

| Molecular Formula | C₄H₅ClN₄O | [3] |

| Molecular Weight | 160.56 g/mol | [3] |

| Melting Point | 185 °C (decomposes) | [3][4] |

| Boiling Point (Predicted) | ~506.5 °C | [3] |

| Density (Predicted) | 1.91 g/cm³ | [3] |

| pKa (Predicted) | 1.67 ± 0.10 | [1] |

Spectroscopic Data

While a comprehensive public dataset is unavailable, some spectroscopic information has been reported:

-

¹H NMR (DMSO-d₆): 5.15 (s, 1H)

-

IR (KBr) cm⁻¹: 3450, 3422, 3400, 3373, 3273, 1644, 1250, 1211, 1158, 1021

-

¹³C NMR: Predicted data is available but not experimentally verified in the reviewed literature.[1]

-

Mass Spectrometry: While not explicitly detailed for the final compound, the NIST WebBook provides mass spectrometry data for the precursor, 4-Chloro-2,6-diaminopyrimidine.[5]

Synthesis and Experimental Protocols

This compound is primarily synthesized through the oxidation of 2,6-diamino-4-chloropyrimidine.[3] Various oxidizing agents have been employed, with procedures optimized for both laboratory and industrial scales.

Experimental Protocol 1: Synthesis using m-Chloroperbenzoic Acid

This method is a common laboratory-scale synthesis.

Materials:

-

4-chloro-2,6-diaminopyrimidine

-

3A alcohol (ethanol)

-

m-chloroperbenzoic acid (m-CPBA)

-

10% Sodium hydroxide solution

-

Acetonitrile

Procedure:

-

Dissolve 30 g (0.15 mole) of 4-chloro-2,6-diaminopyrimidine in 600 ml of hot 3A alcohol.

-

Cool the solution to 0-10 °C.

-

Add 41.8 g (0.24 mole) of m-chloroperbenzoic acid to the cooled solution.

-

Maintain the reaction mixture at 0-10 °C for 4 hours.

-

Filter the mixture to collect the solid.

-

Suspend the collected solid in a 0.24 mole solution of 10% sodium hydroxide and shake for 2 hours.

-

Filter the mixture, wash the solid with water, and dry to obtain the crude product (approximately 19.3 g).

-

Extract the crude product with 900 ml of boiling acetonitrile for 1 hour to yield the purified 6-amino-4-chloro-1,2-dihydro-1-hydroxy-2-imino pyrimidine (an isomer of the target compound, 14.8 g, 44.7% yield), with a melting point of 193 °C.

Experimental Protocol 2: Industrial Scale Synthesis using Sodium Tungstate and Hydrogen Peroxide

This protocol offers a more efficient and scalable process.

Materials:

-

6-chloropyrimidine-2,4-diamine

-

Sodium tungstate (catalyst)

-

Hydrogen peroxide (H₂O₂)

-

Methanol

Procedure:

-

A solution of 6-chloro-2,4-diaminopyrimidine is prepared in methanol.

-

A catalytic amount of sodium tungstate is added to the solution.

-

Hydrogen peroxide is added, and the mixture is refluxed.

-

The reaction progress is monitored until completion.

-

The resulting 2,6-diamino-4-chloro-pyrimidine N-oxide is isolated. This method reports a yield of 92%.

Applications in Drug Development

The primary application of this compound is as a pivotal precursor in the synthesis of Minoxidil, a potent antihypertensive and hair growth stimulating agent.[3] The N-oxide group enhances the electrophilicity of the pyrimidine ring, facilitating the nucleophilic substitution of the chlorine atom by piperidine to form Minoxidil.[3]

Biological Activity and Mechanism of Action

Beyond its role as a synthetic intermediate, derivatives of this compound have been investigated for their potential therapeutic properties.

Antitumor Activity

Derivatives of this compound have shown potential as antitumor agents by acting as inhibitors of dihydrofolate reductase (DHFR).[3] DHFR is a crucial enzyme in the synthesis of nucleotides, which are essential for DNA replication. By inhibiting DHFR, these compounds can disrupt DNA synthesis in rapidly dividing cancer cells, leading to cell death. The proposed mechanism involves the protonated N-oxide group forming a salt bridge with an aspartate residue in the active site of DHFR, mimicking the natural substrate.[3]

Antimicrobial Activity

Studies have indicated that this compound and its derivatives possess antimicrobial properties.[1] The proposed mechanism suggests that these compounds act as mimics of endogenous purines and pyrimidines. This molecular mimicry allows them to interfere with bacterial DNA replication and repair mechanisms, thereby inhibiting bacterial growth.[3]

Safety and Handling

Hazard Identification:

-

GHS Classification: Classified as an unstable explosive and a flammable solid (Category 1).

-

Signal Word: Danger

-

Hazard Statements:

-

H200: Unstable explosive.

-

H228: Flammable solid.

-

Precautionary Measures:

-

Prevention:

-

Obtain, read, and follow all safety instructions before use.

-

Keep away from heat, hot surfaces, sparks, open flames, and other ignition sources. No smoking.

-

Do not subject to grinding, shock, or friction.

-

Use explosion-proof electrical, ventilating, and lighting equipment.

-

Wear protective gloves, protective clothing, eye protection, and face protection.

-

-

Response:

-

In case of fire: Explosion risk. Evacuate area. DO NOT fight fire when it reaches explosives.

-

-

Storage:

-

Store in a well-ventilated place. Keep cool.

-

-

Disposal:

-

Refer to manufacturer/supplier for information on disposal/recovery/recycling.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear tightly fitting safety goggles with side-shields.

-

Skin Protection: Wear fire/flame resistant and impervious clothing.

-

Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a full-face respirator.

This guide is intended for informational purposes for qualified professionals and does not constitute a license to operate. All procedures should be conducted in accordance with institutional safety guidelines and regulations.

References

- 1. Page loading... [wap.guidechem.com]

- 2. 2,4-Diamino-6-chloropyrimidine CAS 156-83-2-Beijing Entrepreneur Science & Trading Co., Ltd [entrepreneur-cn.com]

- 3. Buy this compound | 35139-67-4 [smolecule.com]

- 4. This compound | 35139-67-4 [chemicalbook.com]

- 5. 4-Chloro-2,6-diaminopyrimidine [webbook.nist.gov]

physicochemical properties of 2,6-Diamino-4-chloropyrimidine 1-oxide

An In-depth Technical Guide on the Physicochemical Properties of 2,6-Diamino-4-chloropyrimidine 1-oxide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core (CAS No: 35139-67-4). This compound is a key intermediate in the synthesis of various pharmaceuticals, most notably Minoxidil, an antihypertensive agent and hair growth stimulant.[1][2] Understanding its properties is crucial for process optimization, formulation development, and quality control in pharmaceutical manufacturing.

Core Physicochemical Properties

The key physicochemical data for this compound are summarized below. This information is critical for predicting its behavior in various chemical and biological systems.

| Property | Value | Source |

| Molecular Formula | C₄H₅ClN₄O | [2][3] |

| Molecular Weight | 160.56 g/mol | [2][3][4] |

| Appearance | White to off-white solid, crystalline powder | [1][3] |

| Melting Point | 185 °C (decomposes) | [1][2] |

| Boiling Point | 506.5 ± 53.0 °C (Predicted) | [1][2] |

| Density | 1.91 ± 0.1 g/cm³ (Predicted) | [1][2] |

| pKa | 1.67 ± 0.10 (Predicted) | [1][3] |

| LogP | 0.18 - 0.46 | [1] |

| Solubility | Slightly soluble in DMSO, Dichloromethane, Methanol; Sparingly soluble in water.[1][3] | |

| Storage | 2-8°C, protect from light, stored under nitrogen.[1] |

Experimental Protocols

The following sections detail generalized experimental methodologies for determining the key physicochemical properties of pyrimidine derivatives like this compound.

Synthesis via Oxidation

A common method for preparing this compound is through the oxidation of its precursor, 2,6-diamino-4-chloropyrimidine.

-

Principle: The N-oxide is formed by treating the pyrimidine with an oxidizing agent, such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide with a catalyst.[5]

-

Methodology (m-CPBA):

-

Dissolve 2,6-diamino-4-chloropyrimidine (0.15 mole) in 600 ml of hot 3A alcohol.[5]

-

Cool the solution to a temperature between 0-10°C.[5]

-

Add m-chloroperbenzoic acid (0.24 mole) to the cooled solution.[5]

-

Maintain the reaction mixture at 0-10°C for 4 hours.[5]

-

Filter the mixture to collect the solid.[5]

-

The collected solid is then agitated for 2 hours in a 10% sodium hydroxide solution (0.24 mole) and filtered again.[5]

-

Wash the resulting solid with water and dry to yield the crude product.[5]

-

Purify the crude product by extraction with boiling acetonitrile.[5]

-

Determination of Melting Point

-

Principle: The melting point is determined by heating a small sample of the solid material until it transitions to a liquid state. For compounds that decompose, the temperature at which decomposition begins is recorded.

-

Methodology (Capillary Method):

-

Ensure the sample is dry and finely powdered.

-

Pack a small amount of the sample into a capillary tube, sealed at one end, to a height of 2-3 mm.

-

Place the capillary tube in a calibrated melting point apparatus.

-

Heat the apparatus at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Record the temperature range from the onset of melting to the complete liquefaction of the sample. For this compound, the temperature of decomposition is noted.

-

Determination of pKa by Potentiometric Titration

-

Principle: The acid dissociation constant (pKa) is measured by titrating a solution of the compound with a standardized acid or base. The pH is monitored throughout the titration, and the pKa is calculated from the resulting titration curve.[6]

-

Methodology:

-

Calibrate a pH meter using standard buffer solutions.[6]

-

Dissolve a precisely weighed amount of this compound in a suitable solvent (e.g., water or a co-solvent system).[6]

-

Place the solution in a temperature-controlled beaker with a magnetic stirrer.

-

Add a standardized titrant (acid or base) in small, measured increments.[6]

-

Record the pH value after each addition, allowing the reading to stabilize.[6]

-

Continue the titration past the equivalence point.

-

Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point.

-

Determination of Aqueous Solubility (Shake-Flask Method)

-

Principle: This equilibrium method involves agitating an excess of the solid compound in an aqueous buffer until saturation is reached. The concentration of the dissolved compound is then measured.[6]

-

Methodology:

-

Add an excess amount of solid this compound to a vial containing a buffered aqueous solution (e.g., PBS at pH 7.4).

-

Seal the vial and agitate it at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After agitation, centrifuge or filter the solution to separate the undissolved solid.

-

Carefully withdraw an aliquot of the clear supernatant.

-

Determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Logical and Experimental Workflows

Visualizing the chemical synthesis and experimental characterization processes is essential for understanding the context of this compound in drug development.

Caption: Synthesis pathway of Minoxidil highlighting the intermediate role.

Caption: General experimental workflow for synthesis and physicochemical profiling.

References

In-Depth Technical Guide: Molecular Weight of 2,6-Diamino-4-chloropyrimidine 1-oxide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed breakdown of the molecular weight of 2,6-Diamino-4-chloropyrimidine 1-oxide, a compound of interest in pharmaceutical research and development. The information herein is intended to support laboratory calculations, experimental design, and data analysis.

Chemical Identity and Formula

This compound is a pyrimidine derivative. Its structure is characterized by a pyrimidine ring with two amino groups, a chlorine atom, and an N-oxide functional group.[1] The established molecular formula for this compound is C₄H₅ClN₄O .[1][2][3]

Molecular Weight Calculation

The molecular weight of a compound is the sum of the atomic weights of its constituent atoms. The calculation for this compound is based on the atomic weights of carbon, hydrogen, chlorine, nitrogen, and oxygen.

Atomic Weight Data

The standard atomic weights for the elements present in the compound are summarized in the table below. These values are based on internationally recognized data.

| Element | Symbol | Quantity | Standard Atomic Weight ( g/mol ) |

| Carbon | C | 4 | 12.011[4][5][6] |

| Hydrogen | H | 5 | 1.008[7][8][9][10] |

| Chlorine | Cl | 1 | 35.45[11][12][13][14] |

| Nitrogen | N | 4 | 14.007[15][16][17][18] |

| Oxygen | O | 1 | 15.999[19][20][21][22] |

Calculation Protocol

The molecular weight is calculated as follows:

-

Carbon: 4 atoms × 12.011 g/mol = 48.044 g/mol

-

Hydrogen: 5 atoms × 1.008 g/mol = 5.040 g/mol

-

Chlorine: 1 atom × 35.45 g/mol = 35.45 g/mol

-

Nitrogen: 4 atoms × 14.007 g/mol = 56.028 g/mol

-

Oxygen: 1 atom × 15.999 g/mol = 15.999 g/mol

Total Molecular Weight = 48.044 + 5.040 + 35.45 + 56.028 + 15.999 = 160.561 g/mol

This calculated value is consistent with published data for this compound, which is often cited as 160.56 g/mol .[2][3]

Visualization of Molecular Structure

To provide a clear representation of the atomic arrangement and bonding, the following diagram illustrates the chemical structure of this compound.

References

- 1. Page loading... [guidechem.com]

- 2. This compound | 35139-67-4 [chemicalbook.com]

- 3. This compound - CAS:35139-67-4 - Sunway Pharm Ltd [3wpharm.com]

- 4. youtube.com [youtube.com]

- 5. byjus.com [byjus.com]

- 6. Atomic/Molar mass [westfield.ma.edu]

- 7. Atomic Weight of Hydrogen | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 8. quora.com [quora.com]

- 9. How many grams does an atom of hydrogen weigh? - askIITians [askiitians.com]

- 10. Hydrogen - Wikipedia [en.wikipedia.org]

- 11. Chlorine - Wikipedia [en.wikipedia.org]

- 12. Chlorine Facts - Chlorine The Element of Surprise [chlorine.org]

- 13. Isotopes of chlorine - Wikipedia [en.wikipedia.org]

- 14. Why is the atomic mass of chlorine taken as 35.5 u and not a whole number like 35 u or 36 u explained? [unacademy.com]

- 15. Atomic Weight of Nitrogen | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 16. youtube.com [youtube.com]

- 17. Atomic Weights and Isotopic Compositions for Nitrogen [physics.nist.gov]

- 18. Nitrogen - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]

- 19. princeton.edu [princeton.edu]

- 20. Oxygen - Wikipedia [en.wikipedia.org]

- 21. m.youtube.com [m.youtube.com]

- 22. Oxygen, atomic [webbook.nist.gov]

An In-depth Technical Guide to 2,6-Diamino-4-chloropyrimidine 1-oxide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Diamino-4-chloropyrimidine 1-oxide is a heterocyclic organic compound with the chemical formula C₄H₅ClN₄O. It is a notable intermediate in the synthesis of the potent antihypertensive and hair-growth-stimulating drug, Minoxidil.[1][2] This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and key applications of this compound, with a focus on its melting point and role in pharmaceutical manufacturing.

Physicochemical Properties

This compound is a white to off-white crystalline solid.[3] Its key physicochemical properties are summarized in the table below.

| Property | Value | Source |

| Melting Point | 185 °C (decomposes) | [1][4] |

| Molecular Weight | 160.56 g/mol | [1] |

| Boiling Point (Predicted) | 506.5 °C | [1] |

| Density (Predicted) | 1.91 g/cm³ | [1] |

| pKa (Predicted) | 1.67 ± 0.10 | |

| Solubility | Sparingly soluble in water. Slightly soluble in DMSO, Dichloromethane, and Methanol. | [3] |

Experimental Protocols

Determination of Melting Point

The melting point of this compound is a critical parameter for its identification and purity assessment. A standard method for its determination is as follows:

Apparatus:

-

Capillary melting point apparatus

-

Sealed capillary tubes

-

Thermometer

-

Sample of this compound

Procedure:

-

A small amount of the crystalline this compound is placed in a sealed capillary tube.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a steady rate of 1-2 °C per minute.

-

The temperature at which the substance begins to melt and the temperature at which it is completely molten are recorded. For this compound, decomposition is observed at its melting point.

Synthesis of this compound

A common laboratory-scale synthesis of this compound involves the oxidation of 4-chloro-2,6-diaminopyrimidine.

Materials:

-

4-chloro-2,6-diaminopyrimidine

-

3A alcohol (a grade of ethanol)

-

m-chloroperbenzoic acid

-

10% Sodium hydroxide solution

-

Acetonitrile

-

Water

Procedure:

-

Dissolve 30 g (0.15 mole) of 4-chloro-2,6-diaminopyrimidine in 600 ml of hot 3A alcohol.

-

Cool the solution to a temperature between 0°C and 10°C.

-

Add 41.8 g (0.24 mole) of m-chloroperbenzoic acid to the cooled solution.

-

Maintain the mixture at 0°-10°C for 4 hours.

-

Filter the resulting solid.

-

Suspend the solid in a 0.24 mole solution of 10% sodium hydroxide and shake for 2 hours.

-

Filter the solid, wash it with water, and then dry it to obtain the crude product.

-

Extract the crude product with 900 ml of boiling acetonitrile for 1 hour to yield the purified this compound.

Role in Minoxidil Synthesis

The primary application of this compound is as a key intermediate in the synthesis of Minoxidil. The N-oxide group in the molecule enhances the electrophilicity of the pyrimidine ring, which facilitates the subsequent nucleophilic substitution of the chlorine atom by piperidine to form the final Minoxidil product.[1]

Caption: Synthesis pathway of Minoxidil from 2,4-Diamino-6-chloropyrimidine.

Experimental Workflow: Synthesis and Purification

The general workflow for the synthesis and purification of this compound can be visualized as a series of sequential steps, each critical for the final product's yield and purity.

Caption: Experimental workflow for the synthesis and purification of this compound.

Conclusion

This compound, with a distinct melting point of 185 °C with decomposition, is a crucial chemical intermediate. Its primary significance lies in its role in the pharmaceutical industry, particularly in the synthesis of Minoxidil. The experimental protocols for its synthesis and characterization are well-established, ensuring its quality and suitability for pharmaceutical applications. This guide provides essential technical information for professionals working with this compound, facilitating its effective use in research and drug development.

References

Solubility Profile of 2,6-Diamino-4-chloropyrimidine 1-oxide in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2,6-Diamino-4-chloropyrimidine 1-oxide in various organic solvents. Due to the limited availability of precise quantitative solubility data in publicly accessible literature, this document focuses on providing detailed experimental protocols for researchers to determine the solubility of this compound in their own laboratory settings. Furthermore, it presents a structured approach to understanding and reporting solubility data, crucial for drug development and formulation.

Introduction

This compound is a heterocyclic compound of interest in medicinal chemistry and pharmaceutical research. It serves as a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs). A thorough understanding of its solubility in different organic solvents is paramount for optimizing reaction conditions, purification processes, and formulation development. Poor solubility can be a significant hurdle in drug discovery, affecting bioavailability and therapeutic efficacy. This guide aims to equip researchers with the necessary methodologies to accurately assess the solubility of this compound.

Solubility Data

Currently, specific quantitative solubility data for this compound in a range of organic solvents is not extensively reported in peer-reviewed journals or chemical databases. Qualitative descriptions indicate that the compound is slightly soluble in dimethyl sulfoxide (DMSO), dichloromethane, and methanol.[1][2] To facilitate further research and development, it is recommended that experimental determination of its solubility be performed.

For illustrative purposes, the following table provides a template for how experimentally determined solubility data should be presented.

Table 1: Illustrative Solubility Data Presentation for this compound

| Solvent | Temperature (°C) | Solubility (g/L) | Molar Solubility (mol/L) | Method of Determination |

| Dimethyl Sulfoxide (DMSO) | 25 | Data to be determined | Data to be determined | Gravimetric/Spectroscopic |

| Dichloromethane | 25 | Data to be determined | Data to be determined | Gravimetric/Spectroscopic |

| Methanol | 25 | Data to be determined | Data to be determined | Gravimetric/Spectroscopic |

| Ethanol | 25 | Data to be determined | Data to be determined | Gravimetric/Spectroscopic |

| Acetone | 25 | Data to be determined | Data to be determined | Gravimetric/Spectroscopic |

| Acetonitrile | 25 | Data to be determined | Data to be determined | Gravimetric/Spectroscopic |

| Ethyl Acetate | 25 | Data to be determined | Data to be determined | Gravimetric/Spectroscopic |

| Tetrahydrofuran (THF) | 25 | Data to be determined | Data to be determined | Gravimetric/Spectroscopic |

Experimental Protocols for Solubility Determination

To obtain the quantitative data for the table above, the following experimental protocols can be employed. The choice of method will depend on the available equipment and the properties of the compound.

Thermodynamic Solubility Determination by Gravimetric Method

This method determines the equilibrium solubility of a compound and is considered a gold standard for its accuracy.

Materials:

-

This compound (solid)

-

Selected organic solvents (high purity)

-

Vials with screw caps

-

Thermostatically controlled shaker or incubator

-

Analytical balance

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Evaporating dish or pre-weighed vials

-

Oven or vacuum desiccator

Procedure:

-

Sample Preparation: Add an excess amount of solid this compound to a vial containing a known volume or mass of the organic solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

-

Equilibration: Seal the vials and place them in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C). Agitate the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the experimental temperature for at least 2 hours to allow the excess solid to settle.

-

Sample Withdrawal and Filtration: Carefully withdraw a known volume of the supernatant using a pipette. To avoid disturbing the sediment, it is advisable to take the sample from the upper portion of the solution. Immediately filter the solution using a syringe filter compatible with the solvent to remove any undissolved particles.

-

Solvent Evaporation: Transfer a precise volume of the clear filtrate into a pre-weighed evaporating dish or vial.

-

Drying: Place the dish or vial in an oven at a temperature sufficient to evaporate the solvent without decomposing the solute. Alternatively, a vacuum desiccator can be used. Continue drying until a constant weight is achieved.

-

Calculation:

-

Determine the mass of the dissolved solid by subtracting the initial weight of the empty dish/vial from the final weight.

-

Calculate the solubility in g/L by dividing the mass of the dissolved solid by the volume of the filtrate taken.

-

Molar solubility can be calculated by dividing the solubility in g/L by the molar mass of this compound (160.56 g/mol ).

-

Solubility Determination by UV/Vis Spectroscopy

This method is suitable for compounds that have a chromophore and absorb light in the UV/Vis spectrum. It is often used for high-throughput screening.

Materials:

-

This compound (solid)

-

Selected organic solvents (UV grade)

-

UV/Vis spectrophotometer

-

Quartz cuvettes

-

Volumetric flasks and pipettes

-

Materials for thermodynamic solubility preparation (as in 3.1)

Procedure:

-

Preparation of Saturated Solution: Prepare a saturated solution and filter it as described in steps 1-4 of the gravimetric method (Section 3.1).

-

Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

-

Generation of Calibration Curve:

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).

-

Plot a graph of absorbance versus concentration to create a calibration curve. The curve should be linear and pass through the origin (or be corrected for blank absorbance).

-

-

Sample Analysis:

-

Take a precise volume of the filtered saturated solution and dilute it with the solvent to a concentration that falls within the linear range of the calibration curve.

-

Measure the absorbance of the diluted sample at λmax.

-

-

Calculation:

-

Use the equation of the line from the calibration curve (y = mx + c, where y is absorbance and x is concentration) to determine the concentration of the diluted sample.

-

Calculate the concentration of the original saturated solution by multiplying the determined concentration by the dilution factor.

-

Workflow and Logical Diagrams

The following diagrams illustrate the general workflow for determining the solubility of a compound.

Caption: General workflow for experimental solubility determination.

Caption: Decision-making process for selecting a solubility method.

Conclusion

References

Spectroscopic and Synthetic Profile of 2,6-Diamino-4-chloropyrimidine 1-oxide: A Technical Overview

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic and synthetic aspects of 2,6-diamino-4-chloropyrimidine 1-oxide, a key intermediate in pharmaceutical research and development. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a consolidated resource on the characterization and preparation of this compound.

Core Compound Information

Compound: this compound CAS Number: 35139-67-4[1] Molecular Formula: C₄H₅ClN₄O Molecular Weight: 160.56 g/mol Appearance: White to off-white crystalline powder[2] Melting Point: Approximately 185-193 °C (with decomposition)[1]

Introduction

This compound is a heterocyclic compound of significant interest, primarily recognized for its role as a crucial intermediate in the synthesis of pharmacologically active molecules. Its structural features, including the pyrimidine core, amino groups, a chloro substituent, and an N-oxide moiety, make it a versatile building block in medicinal chemistry. This guide summarizes the available spectroscopic data, details common synthetic protocols, and provides visualizations for key experimental workflows.

Spectroscopic Data

Detailed experimental spectroscopic data for this compound is not widely available in the public domain. Commercial suppliers indicate the availability of NMR, IR, and MS data upon request.[3] This section outlines the expected spectral characteristics based on the compound's structure and available data for similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While a specific spectrum for this compound is not publicly detailed, a ¹H NMR spectrum has been reported in the context of synthetic studies.[4] The expected signals would arise from the single pyrimidine proton and the protons of the two amino groups.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| ¹H | ~ 5.0 - 6.0 | Singlet | Pyrimidine C5-H |

| ¹H | ~ 6.0 - 8.0 | Broad Singlet (2H) | Amino (-NH₂) protons |

| ¹H | ~ 7.0 - 9.0 | Broad Singlet (2H) | Amino (-NH₂) protons |

| ¹³C | ~ 90 - 100 | - | C5 |

| ¹³C | ~ 150 - 160 | - | C4 |

| ¹³C | ~ 155 - 165 | - | C2 |

| ¹³C | ~ 158 - 168 | - | C6 |

Note: Predicted values are based on general chemical shift ranges for similar pyrimidine derivatives. The actual values may vary depending on the solvent and other experimental conditions.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands corresponding to the various functional groups present in the molecule.

Table 2: Expected Characteristic IR Absorption Bands for this compound

| Wave Number (cm⁻¹) | Vibration Mode | Functional Group |

| 3450 - 3200 | N-H Stretching | Amino (-NH₂) |

| 1680 - 1620 | C=N Stretching | Pyrimidine Ring |

| 1650 - 1580 | N-H Bending | Amino (-NH₂) |

| 1260 - 1200 | N-O Stretching | N-oxide |

| 800 - 600 | C-Cl Stretching | Chloro (-Cl) |

Mass Spectrometry (MS)

Mass spectrometry would confirm the molecular weight of the compound. The molecular ion peak (M⁺) would be expected at an m/z corresponding to the molecular weight (160.56 g/mol ). The isotopic pattern of the molecular ion would be characteristic for a compound containing one chlorine atom (approximately a 3:1 ratio for [M]⁺ and [M+2]⁺).

Table 3: Expected Mass Spectrometry Data for this compound

| m/z Value | Interpretation |

| 160/162 | [M]⁺, Molecular ion peak (with chlorine isotope pattern) |

| Fragments | Loss of Cl, O, NH₂, HCN, etc. |

Experimental Protocols

The synthesis of this compound typically involves the N-oxidation of 2,6-diamino-4-chloropyrimidine. Several methods have been reported.

Synthesis via m-Chloroperbenzoic Acid (m-CPBA) Oxidation

A common laboratory-scale synthesis utilizes m-chloroperbenzoic acid as the oxidizing agent.[5]

-

Dissolution: 30 g (0.15 mole) of 4-chloro-2,6-diaminopyrimidine is dissolved in 600 ml of hot 3A alcohol.

-

Cooling: The solution is cooled to a temperature between 0°C and 10°C.

-

Oxidation: 41.8 g (0.24 mole) of m-chloroperbenzoic acid is added to the cooled solution. The mixture is maintained at 0-10°C for 4 hours.

-

Filtration: The resulting solid is collected by filtration.

-

Washing: The solid is agitated for 2 hours in a 10% sodium hydroxide solution (0.24 mole), followed by filtration. The solid is then washed with water.

-

Drying and Purification: The crude product is dried. Further purification is achieved by extraction with boiling acetonitrile for 1 hour to yield the final product.[5]

Synthesis via Hydrogen Peroxide with a Nanocatalyst

An alternative method involves the use of hydrogen peroxide as the oxidant in the presence of a cobalt ferrite (CoFe₂O₄) magnetic nanocatalyst.[4]

-

Reaction Setup: A mixture of 6-chloro-2,4-diaminopyrimidine, 5 mol% of CoFe₂O₄ magnetic nanocatalyst, and 5 ml of ethanol is prepared.

-

Oxidation: 0.5 ml of 30% hydrogen peroxide is added to the mixture.

-

Reflux: The reaction mixture is refluxed for 60 minutes.

-

Workup: The product is isolated from the reaction mixture, reportedly in high yield.[4]

Visualizations

The following diagrams illustrate the synthetic pathway and a general workflow for spectroscopic analysis.

Caption: Synthetic pathway to this compound.

Caption: General workflow for spectroscopic analysis and structural confirmation.

Conclusion

This compound is a valuable synthetic intermediate. While detailed public spectroscopic data is limited, this guide provides an overview of the expected analytical characteristics and established synthetic methodologies. The provided protocols offer reliable routes for the preparation of this compound for further use in research and drug discovery. It is recommended to acquire compound-specific analytical data from commercial suppliers or through in-house analysis for critical applications.

References

An In-depth Technical Guide to the Chemical Structure and Tautomerism of 2,6-Diamino-4-chloropyrimidine 1-oxide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the chemical structure, synthesis, and tautomeric properties of 2,6-diamino-4-chloropyrimidine 1-oxide. This compound is a key intermediate in the synthesis of pharmacologically active molecules, most notably Minoxidil, a well-known antihypertensive and hair-growth stimulating agent. A thorough understanding of its chemical characteristics is crucial for the optimization of synthetic routes and the development of new therapeutic agents.

Chemical Identity and Properties

This compound, with the CAS number 35139-67-4, is a pyrimidine derivative characterized by the presence of two amino groups, a chlorine atom, and an N-oxide functionality. Its molecular formula is C₄H₅ClN₄O, and it has a molecular weight of 160.56 g/mol . The compound is typically a solid at room temperature with a reported melting point of 193 °C or 185 °C with decomposition.[1]

| Property | Value | Reference |

| CAS Number | 35139-67-4 | |

| Molecular Formula | C₄H₅ClN₄O | |

| Molecular Weight | 160.56 g/mol | |

| Melting Point | 193 °C | |

| Melting Point | 185 °C (decomposition) | [1] |

Synthesis of this compound

The primary synthetic route to this compound involves the N-oxidation of the precursor, 2,6-diamino-4-chloropyrimidine. Various oxidizing agents have been employed for this transformation.

Experimental Protocol: Oxidation with m-Chloroperoxybenzoic Acid (m-CPBA)

A common laboratory-scale synthesis involves the use of m-chloroperoxybenzoic acid as the oxidant.

Procedure:

-

Dissolve 30 g (0.15 mole) of 4-chloro-2,6-diaminopyrimidine in 600 ml of hot 3A alcohol.

-

Cool the solution to 0-10 °C.

-

Add 41.8 g (0.24 mole) of m-chloroperoxybenzoic acid to the cooled solution.

-

Maintain the reaction mixture at 0-10 °C for 4 hours.

-

Filter the resulting solid.

-

Suspend the solid in a 10% sodium hydroxide solution (0.24 mole) and shake for 2 hours.

-

Filter the solid, wash with water, and dry to obtain the crude product.

-

Extract the crude product with 900 ml of boiling acetonitrile for 1 hour to yield 14.8 g (44.7% yield) of 6-amino-4-chloro-1,2-dihydro-1-hydroxy-2-imino pyrimidine, which is a tautomeric form of the target compound.

Alternative Synthetic Approaches

Other reported methods for the N-oxidation of 2,6-diamino-4-chloropyrimidine include the use of:

-

Hydrogen peroxide with a sodium tungstate catalyst: This method is presented as a novel and industrially scalable process.

-

Monoperphthalic acid magnesium salt.

The choice of synthetic route can depend on factors such as scale, cost, and desired purity. The tungstate-catalyzed method, for instance, is highlighted for its potential in large-scale production.

Tautomerism of this compound

A critical aspect of the chemistry of this compound is its potential to exist in different tautomeric forms. Tautomers are isomers of a compound that differ only in the position of a proton and a double bond. For this molecule, the most relevant equilibrium is between the amino and imino forms.

The synthesis described above, which yields a product identified as 6-amino-4-chloro-1,2-dihydro-1-hydroxy-2-imino pyrimidine , strongly suggests the presence of the imino tautomer in the solid state. This is consistent with studies on related pyrimidine N-oxides, such as Minoxidil, which also exhibits a tautomeric equilibrium with its imino form, 6-amino-1,2-dihydro-1-hydroxy-2-imino-4-piperidinylpyrimidine.[2]

The potential tautomeric forms are depicted below:

Caption: Tautomeric equilibrium between the amino and imino forms.

Spectroscopic Characterization

Spectroscopic techniques are essential for the structural elucidation and confirmation of this compound and its tautomeric forms.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for determining the connectivity and chemical environment of atoms within a molecule. While a specific ¹H NMR spectrum has been referenced in the literature, detailed peak assignments for this compound are not publicly available.[3] For the precursor, 2,4-diamino-6-chloropyrimidine, ¹H NMR data in DMSO-d₆ shows signals at δ 5.69 (s, 1H), 6.31 (s, 2H), and 6.57 (s, 2H).

Infrared (IR) Spectroscopy

FTIR spectroscopy provides information about the functional groups present in a molecule. For the related compound Kopyrrol, which is derived from the title compound, characteristic IR absorption bands have been reported at 3302, 2924, 2848, 1652, 1608, and 1472 cm⁻¹. These bands correspond to N-H, C-H, C=N, and C=C stretching and bending vibrations. It is expected that this compound would exhibit similar characteristic peaks.

Role in Synthesis and Potential Applications

The primary documented application of this compound is as a key intermediate in the synthesis of Minoxidil.[4][5] The N-oxide functionality activates the pyrimidine ring towards nucleophilic substitution, allowing for the displacement of the chlorine atom by piperidine to form Minoxidil.

Caption: Synthetic pathway from 2,6-diamino-4-chloropyrimidine to Minoxidil.

Furthermore, this compound has been utilized as a reagent for the detection of piperidine in urine samples, highlighting its potential in analytical chemistry.

Conclusion

This compound is a molecule of significant interest due to its role as a versatile synthetic intermediate. Its chemistry is characterized by the potential for tautomerism, with strong evidence for the existence of a stable imino tautomer. While detailed spectroscopic and computational data remain to be fully elucidated in publicly accessible literature, the available information on its synthesis and reactivity provides a solid foundation for researchers in medicinal chemistry and drug development. Further studies to quantify the tautomeric equilibrium and to explore the biological activities of the compound itself could open new avenues for its application.

References

An In-depth Technical Guide on 2,6-Diamino-4-chloropyrimidine 1-oxide as a Minoxidil Impurity

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,6-Diamino-4-chloropyrimidine 1-oxide, a critical process impurity in the synthesis of the hair growth drug, minoxidil. Designated as Minoxidil Impurity A in the European Pharmacopoeia, this compound serves as a key intermediate. Its presence in the final drug product is strictly regulated to ensure safety and efficacy. This document details the chemical and physical properties of this compound, its synthesis, and its role in the manufacturing of minoxidil. Furthermore, it provides detailed analytical methodologies for its detection and quantification as stipulated by major pharmacopoeias, alongside a discussion of its potential toxicological implications. This guide is intended to be a valuable resource for researchers, analytical scientists, and professionals involved in the development, manufacturing, and quality control of minoxidil.

Introduction

Minoxidil, chemically known as 2,4-diamino-6-piperidinopyrimidine 3-oxide, is a potent vasodilator initially developed as an oral medication for hypertension.[1] An unexpected side effect of hypertrichosis led to its repurposing as a topical treatment for androgenetic alopecia.[1] The synthesis of minoxidil is a multi-step process, and like any chemical synthesis, it is prone to the formation of impurities. One of the most significant process-related impurities is this compound.

This impurity is a key intermediate in the most common synthetic route to minoxidil, formed through the oxidation of 2,6-diamino-4-chloropyrimidine. It is subsequently reacted with piperidine to yield the active pharmaceutical ingredient (API). Incomplete reaction or inadequate purification can lead to the presence of this compound in the final minoxidil product. Regulatory bodies such as the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP) have established strict limits for this impurity to ensure the quality, safety, and efficacy of minoxidil formulations.[2]

This guide will provide a detailed examination of this compound, covering its chemical properties, synthesis, analytical detection, and toxicological profile.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its handling, analysis, and control.

| Property | Value | Reference |

| Chemical Name | This compound | [3] |

| Synonyms | 6-Chloro-pyrimidine-2,4-diamine 3-Oxide, Minoxidil EP Impurity A | [3][4] |

| CAS Number | 35139-67-4 | [5] |

| Molecular Formula | C4H5ClN4O | [4] |

| Molecular Weight | 160.56 g/mol | [4] |

| Appearance | Off-white to light beige solid | [6] |

| Melting Point | 185 °C (decomposes) | |

| Solubility | Slightly soluble in dichloromethane and methanol (with heating), sparingly soluble in DMSO. | [6] |

Synthesis and Role in Minoxidil Production

This compound is a pivotal intermediate in the synthesis of minoxidil. Its formation and subsequent reaction are critical steps that influence the purity of the final API.

Synthesis of this compound

The synthesis of this intermediate is typically achieved through the N-oxidation of 2,6-diamino-4-chloropyrimidine.

Experimental Protocol: Synthesis of this compound

Materials:

-

2,6-diamino-4-chloropyrimidine

-

m-Chloroperbenzoic acid (m-CPBA)

-

3A Ethanol

-

Acetonitrile

-

10% Sodium hydroxide solution

Procedure:

-

Dissolve 30 g (0.15 mole) of 4-chloro-2,6-diaminopyrimidine in 600 ml of hot 3A ethanol.

-

Cool the solution to a temperature between 0°C and 10°C.

-

Add 41.8 g (0.24 mole) of m-chloroperbenzoic acid to the cooled solution.

-

Maintain the reaction mixture at 0-10°C for 4 hours.

-

Filter the resulting solid.

-

Suspend the collected solid in a 0.24 mole solution of 10% sodium hydroxide and shake for 2 hours.

-

Filter the solid, wash with water, and dry to obtain the crude product (approximately 19.3 g).

-

For purification, extract the crude product with 900 ml of boiling acetonitrile for 1 hour.

-

Filter the hot solution to yield the purified 6-amino-4-chloro-1,2-dihydro-1-hydroxy-2-imino pyrimidine (an alternative name for the target compound) with a melting point of 193°C (14.8 g, 44.7% yield).

Synthesis of Minoxidil from this compound

The subsequent step in minoxidil synthesis involves the nucleophilic substitution of the chloro group in this compound with piperidine.

Experimental Protocol: Synthesis of Minoxidil

Materials:

-

This compound

-

Piperidine

-

Acetone

-

Potassium carbonate

-

Isopropanol

Procedure:

-

Add 375 kg of acetone to a 2000 L reactor, followed by 207 kg of solid potassium carbonate.

-

Sequentially add 120 kg of 2,6-diamino-4-chloropyrimidine-1-oxide and 70 kg of piperidine to the reactor.

-

Heat the mixture to 55-60°C and reflux for 10 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) with ethyl acetate as the developing agent and ninhydrin for visualization.

-

Once the reaction is complete, cool the mixture to room temperature for post-treatment.

-

The crude minoxidil is then purified by crystallization from isopropanol to yield the final product.[7]

References

- 1. pharmacopeia.cn [pharmacopeia.cn]

- 2. This compound | 35139-67-4 [chemicalbook.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. 35139-67-4|2,6-Diamino-4-chloropyrimidine-1-oxide|BLD Pharm [bldpharm.com]

- 5. 6-Chloro-pyrimidine-2,4-diamine 3-Oxide (Minoxidil EP Impurity A), CAS [[35139-67-4]] | BIOZOL [biozol.de]

- 6. drugfuture.com [drugfuture.com]

- 7. 2,4-Diamino-6-chloropyrimidine | C4H5ClN4 | CID 67432 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on the Stability and Degradation of 2,6-Diamino-4-chloropyrimidine 1-oxide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Diamino-4-chloropyrimidine 1-oxide, a key intermediate and known impurity in the synthesis of the antihypertensive drug Minoxidil, is of significant interest in pharmaceutical development.[1] Designated as Minoxidil EP Impurity A, understanding its stability and degradation profile is crucial for ensuring the quality, safety, and efficacy of the final drug product.[1] This technical guide provides a comprehensive overview of the stability and degradation of this compound, including its chemical properties, potential degradation pathways, and detailed experimental protocols for stability-indicating analysis.

Chemical and Physical Properties

A solid understanding of the physicochemical properties of this compound is fundamental to predicting its stability.

| Property | Value | Reference |

| Chemical Name | This compound | [2] |

| Synonyms | Minoxidil EP Impurity A, 6-Chloro-pyrimidine-2,4-diamine 3-Oxide | [1] |

| CAS Number | 35139-67-4 | [1] |

| Molecular Formula | C4H5ClN4O | [2] |

| Molecular Weight | 160.56 g/mol | [2] |

| Appearance | White to off-white crystalline powder | [3] |

| Melting Point | 185 °C (decomposes) | [3] |

| Solubility | Sparingly soluble in water | [3] |

Forced Degradation and Stability Profile

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of a drug substance.[4] While specific quantitative degradation data for this compound is not extensively published, this section outlines the expected stability profile based on its chemical structure and general findings from studies on related compounds like Minoxidil.

Summary of Forced Degradation Conditions

The following table summarizes typical stress conditions used in forced degradation studies, which are applicable to this compound.

| Stress Condition | Typical Reagents and Parameters | Expected Outcome |

| Acidic Hydrolysis | 0.1 M HCl, room temperature to elevated temperatures (e.g., 70 °C), up to 24 hours | Potential for hydrolysis of the amino groups or the N-oxide functionality. |

| Basic Hydrolysis | 0.1 M NaOH, room temperature to elevated temperatures (e.g., 70 °C), up to 24 hours | Susceptibility to degradation is likely, potentially leading to the formation of more polar degradants. |

| Oxidative Degradation | 3-35% (v/v) Hydrogen Peroxide (H2O2), room temperature, up to 24 hours | The pyrimidine ring and amino groups may be susceptible to oxidation. |

| Thermal Degradation | Dry heat, e.g., 70 °C for 24 hours (solid state) | The compound decomposes at its melting point of 185 °C. Degradation at lower temperatures over time is possible. |

| Photolytic Degradation | Exposure to UV light (e.g., 365 nm) and visible light, up to 24 hours | The aromatic pyrimidine ring suggests potential for photolytic degradation. |

Potential Degradation Pathways

Based on the chemical structure of this compound, several degradation pathways can be postulated under forced degradation conditions. The following diagram illustrates a potential degradation pathway.

Experimental Protocols

Detailed experimental protocols are crucial for reproducible stability studies. The following sections provide methodologies for forced degradation and the subsequent analysis.

Forced Degradation Protocol

This protocol is a general guideline and may require optimization based on the observed stability of the compound.

Stability-Indicating HPLC-UV Method

A validated stability-indicating analytical method is required to separate the parent compound from its degradation products.

Chromatographic Conditions (Example):

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

-

Mobile Phase: A mixture of a suitable buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) in an isocratic or gradient elution mode. The exact composition should be optimized to achieve adequate separation.

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: Determined by UV-Vis spectral analysis of the compound (a wavelength of maximum absorbance).

-

Injection Volume: 10-20 µL

-

Column Temperature: Ambient or controlled (e.g., 25 °C)

Method Validation:

The analytical method should be validated according to ICH guidelines to ensure it is specific, accurate, precise, linear, and robust for the quantification of this compound and its degradation products.

Identification of Degradation Products

The structural elucidation of significant degradation products is a critical step in understanding the degradation pathways.

Conclusion

A thorough understanding of the stability and degradation of this compound is paramount for the development of safe and effective Minoxidil drug products. This guide provides a framework for conducting forced degradation studies, developing stability-indicating analytical methods, and characterizing potential degradation products. While specific quantitative data remains to be extensively published, the outlined methodologies and potential pathways serve as a valuable resource for researchers and scientists in the pharmaceutical industry. Further investigation into the degradation kinetics and the toxicological profile of any identified degradation products is recommended to ensure comprehensive quality control.

References

Methodological & Application

Application Note: Synthesis of Minoxidil from 2,6-Diamino-4-chloropyrimidine 1-oxide

Audience: Researchers, scientists, and drug development professionals.

Introduction

Minoxidil (2,4-diamino-6-piperidinopyrimidine 3-oxide) is a potent vasodilator known for its use as an antihypertensive agent and, more widely, for its ability to stimulate hair growth in the treatment of androgenic alopecia.[1] A common and effective synthetic route involves the nucleophilic substitution of the chlorine atom in 2,6-diamino-4-chloropyrimidine 1-oxide with piperidine. This document provides a detailed protocol for this synthesis, including reaction conditions, purification, and quantitative data.

Reaction Scheme

The synthesis proceeds via a nucleophilic aromatic substitution reaction where piperidine displaces the chloride on the pyrimidine ring.

Experimental Protocol

This protocol is divided into two main stages: the synthesis of crude Minoxidil and its subsequent purification via recrystallization.

Part A: Synthesis of Crude Minoxidil

Materials and Reagents:

-

This compound (CAS: 35139-67-4)[2]

-

Piperidine (CAS: 110-89-4)[2]

-

Acetone (optional solvent)[3]

-

Potassium Carbonate (optional base)[3]

Equipment:

-

Double-layer glass reaction kettle or a round-bottom flask with a condenser

-

Heating mantle or oil bath with temperature control

-

Stirring mechanism (magnetic or overhead)

-

Buchner funnel and filter flask for suction filtration

-

Thin Layer Chromatography (TLC) apparatus

Procedure:

-

Charging the Reactor: In a double-layer glass reaction kettle, add this compound and piperidine. Piperidine can serve as both the reactant and the solvent.[1][2] For a large-scale reaction, a molar ratio of approximately 1:11 of the pyrimidine to piperidine can be used (e.g., 13.08 mol of this compound to 18.06 kg of piperidine).[2]

-

Reaction: With continuous stirring, heat the mixture to reflux. The target temperature is typically 103-106°C.[1][2] Maintain the reflux for approximately 4 hours.[2]

-

Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC).[2]

-

Crystallization: Once the reaction is complete, cool the mixture to 5°C with stirring.[2] Allow the product to crystallize overnight.

-

Isolation: Collect the resulting solid by suction filtration. Wash the filter cake with a small amount of cold piperidine to remove residual impurities.[2]

-

Drying: Dry the collected solid to obtain the crude Minoxidil product. The crude product is typically an off-white solid.[2]

Part B: Purification of Minoxidil by Recrystallization

Materials and Reagents:

-

Crude Minoxidil

-

Isopropanol

-

Purified Water

Equipment:

-

Reaction kettle or flask with condenser and heating mantle

-

Stirring mechanism

-

Buchner funnel and filter flask

Procedure:

-

Dissolution: To the reaction kettle, add the crude Minoxidil, isopropanol, and purified water. A suggested ratio is approximately 1:2.3:3 by weight (e.g., 2.6 kg crude Minoxidil, 6.1 kg isopropanol, 7.8 kg purified water).[2]

-

Heating: Heat the mixture to 76°C with stirring and reflux for about 1 hour until the system becomes a clear solution.[2]

-

Crystallization: Slowly cool the solution to 5°C with continuous stirring to induce crystallization. Let it crystallize overnight.[2]

-

Isolation: Filter the purified crystals using suction filtration. Wash the filter cake with a small amount of cold isopropanol.[2]

-

Drying: Dry the final product to obtain pure Minoxidil as an off-white solid.[2]

Data Presentation

The following table summarizes quantitative data from various cited protocols for the synthesis of Minoxidil from this compound.

| Parameter | Protocol 1[2] | Protocol 2[3] | Protocol 3[1] |

| Starting Material | 13.08 mol | 120 kg | 0.16 g (1 mmol) |

| Reagent (Piperidine) | 18.06 kg | 70 kg | 1.8 mL (18.2 mmol) |

| Solvent | Piperidine (neat) | Acetone (375 kg) | Piperidine (neat) |

| Base | None | Potassium Carbonate (207 kg) | None |

| Temperature | 103°C | 55-60°C | 106°C |

| Reaction Time | 4 hours | 10 hours | 120 minutes |

| Crude Purity | 97.39% | Not specified | Not specified |

| Final Purity | 100% | >92% | Not specified |

| Final Yield | 86.2% | >75% | 80% |

| Purification Solvent | Isopropanol / Water | Isopropanol | Hot Water |

Mandatory Visualization

The following diagrams illustrate the logical workflow of the synthesis process.

References

Application Notes and Protocols for the Functionalization of Pyrimidines using 2,6-Diamino-4-chloropyrimidine 1-oxide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the functionalization of the pyrimidine ring using 2,6-diamino-4-chloropyrimidine 1-oxide as a versatile intermediate. The presence of the chloro substituent at the C4-position, activated by the N-oxide, makes this compound an excellent substrate for various nucleophilic substitution and cross-coupling reactions. These methodologies are crucial for the synthesis of novel pyrimidine derivatives with potential applications in medicinal chemistry and drug development.

Introduction

Pyrimidine derivatives are a cornerstone in medicinal chemistry, forming the core structure of numerous therapeutic agents. The ability to functionalize the pyrimidine scaffold at specific positions is paramount for the exploration of structure-activity relationships (SAR) and the development of new drug candidates. This compound is a key building block that allows for selective modification at the 4-position of the pyrimidine ring. The electron-withdrawing effect of the N-oxide group enhances the electrophilicity of the C4 carbon, facilitating its substitution by a wide range of nucleophiles.[1] This document outlines detailed experimental procedures for the synthesis of this compound and its subsequent use in nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.

Synthesis of this compound

The synthesis of this compound can be achieved through the oxidation of 2,6-diamino-4-chloropyrimidine. Several oxidation methods have been reported, with two common procedures detailed below.

Protocol 1: Oxidation using m-Chloroperbenzoic acid (m-CPBA)

This protocol describes the oxidation of 2,6-diamino-4-chloropyrimidine using m-CPBA.

Experimental Protocol:

-

Dissolve 30 g (0.15 mole) of 4-chloro-2,6-diaminopyrimidine in 600 ml of hot 3A alcohol.

-

Cool the solution to 0-10 °C.

-

Add 41.8 g (0.24 mole) of m-chloroperbenzoic acid to the cooled solution.

-

Maintain the reaction mixture at 0-10 °C for 4 hours.

-

Filter the resulting solid.

-

Suspend the solid in a 10% sodium hydroxide solution (0.24 mole) and shake for 2 hours.

-

Filter the solid, wash with water, and dry to yield the crude product.

-

Extract the crude product with 900 ml of boiling acetonitrile for 1 hour to yield pure this compound.[1]

Table 1: Summary of Quantitative Data for Protocol 1

| Parameter | Value |

| Starting Material | 4-chloro-2,6-diaminopyrimidine |

| Reagent | m-Chloroperbenzoic acid |

| Yield | 44.7% |

| Melting Point | 193 °C |

Protocol 2: Tungstate Catalyzed Oxidation with Hydrogen Peroxide

This method provides an industrially scalable and high-yield synthesis of this compound.[2]

Experimental Protocol:

-

Prepare a solution of 2,4-diamino-6-chloropyrimidine (3.46 mol) in 2L of methanol.

-

Add sodium tungstate dihydrate (0.034 mol) at room temperature.

-

Add 50% hydrogen peroxide (5.19 mol) dropwise.

-

Heat the reaction mixture to 70-75°C for 4-5 hours.

-

Cool the mixture to below 20°C.

-

Add water to precipitate the product.

-

Isolate the product by filtration.

Table 2: Summary of Quantitative Data for Protocol 2

| Parameter | Value |

| Starting Material | 2,4-Diamino-6-chloropyrimidine |

| Catalyst | Sodium tungstate dihydrate |

| Reagent | Hydrogen peroxide |

| Yield | 92% |

Pyrimidine Functionalization via Nucleophilic Aromatic Substitution (SNAr)

The chlorine atom at the C4-position of this compound is readily displaced by various nucleophiles. This section provides a detailed protocol for the reaction with amines, exemplified by the synthesis of Minoxidil, and general guidance for reactions with other nucleophiles.

Protocol 3: Reaction with Amines (Synthesis of Minoxidil)

This protocol details the reaction of this compound with piperidine to form 2,4-diamino-6-(1-piperidinyl)-pyrimidine N-oxide (Minoxidil).

Experimental Protocol:

-

Charge a reactor with 87 L of piperidine and 8.7 kg of 2,6-diamino-4-chloro-pyrimidine N-oxide.

-

Reflux the mixture for 3 hours with stirring.

-

Concentrate the reaction mixture to dryness, recovering the excess piperidine.

-

Add 22 L of water and reflux, distilling off 3-4 L of the solvent to remove any remaining piperidine.

-

Cool the mixture thoroughly.

Table 3: Summary of Quantitative Data for Protocol 3

| Parameter | Value |

| Starting Material | 2,6-diamino-4-chloro-pyrimidine N-oxide |

| Nucleophile | Piperidine |

| Yield | 66.9% |

| Melting Point | 189 °C (decomposes) |

General Guidance for Reactions with Other Nucleophiles (Thiols and Alcohols):

-

Reaction with Thiols: A suitable base such as sodium hydride (NaH) or potassium carbonate (K2CO3) can be used to generate the thiolate in an aprotic solvent like DMF or THF. The reaction can then be carried out at room temperature or with gentle heating.

-

Reaction with Alcohols: To facilitate the reaction with alcohols, a stronger base like sodium hydride (NaH) is typically required to form the alkoxide. The reaction is usually performed in an anhydrous aprotic solvent.

Pyrimidine Functionalization via Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds. While specific examples utilizing this compound are not extensively documented, general protocols for similar aryl chlorides can be adapted.

General Protocol 4: Buchwald-Hartwig Amination

This reaction enables the coupling of amines with aryl halides.

Representative Experimental Protocol:

-

In a glovebox, combine this compound (1 mmol), the desired amine (1.2 mmol), a palladium catalyst (e.g., Pd2(dba)3, 2 mol%), a suitable phosphine ligand (e.g., XPhos, 4 mol%), and a base (e.g., NaOtBu, 1.4 mmol).

-

Add an anhydrous, deoxygenated solvent (e.g., toluene or dioxane, 5 mL).

-

Seal the reaction vessel and heat to 80-110 °C with stirring for 12-24 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

General Protocol 5: Suzuki Coupling

This reaction forms a carbon-carbon bond between an aryl halide and a boronic acid or ester.

Representative Experimental Protocol:

-

To a reaction vessel, add this compound (1 mmol), the desired boronic acid or ester (1.5 mmol), a palladium catalyst (e.g., Pd(PPh3)4, 5 mol%), and a base (e.g., K2CO3 or Cs2CO3, 2 mmol).

-

Add a solvent mixture (e.g., dioxane/water or toluene/ethanol/water).

-

Deoxygenate the mixture by bubbling with argon or nitrogen for 15-20 minutes.

-

Heat the reaction mixture to 80-100 °C with stirring for 6-24 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

After completion, cool the reaction to room temperature and add water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the product by column chromatography.

General Protocol 6: Sonogashira Coupling

This reaction creates a carbon-carbon bond between an aryl halide and a terminal alkyne.

Representative Experimental Protocol:

-

To a Schlenk flask, add this compound (1 mmol), a palladium catalyst (e.g., Pd(PPh3)2Cl2, 2 mol%), and a copper co-catalyst (e.g., CuI, 4 mol%).

-

Evacuate and backfill the flask with an inert gas (argon or nitrogen).

-

Add an anhydrous solvent (e.g., THF or DMF) and a base (e.g., triethylamine or diisopropylamine).

-

Add the terminal alkyne (1.2 mmol) via syringe.

-

Stir the reaction at room temperature or with gentle heating (40-60 °C) for 4-24 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, filter the reaction mixture through a pad of Celite and wash with an organic solvent.

-

Concentrate the filtrate and purify the residue by column chromatography.

Visualizations

References

Application Notes and Protocols for Piperidine Detection in Urine using 2,6-Diamino-4-chloropyrimidine 1-oxide

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes describe a proposed method for the detection and quantification of piperidine in human urine using 2,6-Diamino-4-chloropyrimidine 1-oxide (DAPO) as a derivatizing reagent. Piperidine is a key structural motif in many pharmaceuticals and a potential biomarker for certain metabolic pathways and disease states. This document provides a theoretical framework and a hypothetical protocol for a chromogenic assay, which can be adapted for spectrophotometric or liquid chromatographic analysis. The underlying chemistry involves a nucleophilic aromatic substitution reaction, yielding a stable, colored product.

Introduction

Piperidine and its derivatives are fundamental components in a wide range of pharmacologically active compounds. Monitoring piperidine levels in urine can be crucial in clinical and forensic toxicology, as well as in pharmaceutical research for metabolism and pharmacokinetic studies.[1] this compound (DAPO) serves as an effective reagent for this purpose.[1][2] The N-oxide group in DAPO enhances the electrophilicity of the pyrimidine ring, facilitating the displacement of the chloro group by piperidine under mild conditions.[1] This reaction forms a stable substituted pyrimidine derivative, which is proposed to have distinct spectrophotometric properties, allowing for quantitative analysis.

Principle of Detection

The detection method is based on the nucleophilic substitution reaction between this compound and piperidine. The secondary amine of piperidine acts as a nucleophile, attacking the carbon atom bonded to the chlorine atom on the pyrimidine ring. This results in the formation of 2,6-diamino-4-(piperidin-1-yl)pyrimidine 1-oxide and hydrochloric acid. The resulting product is a substituted diaminopyrimidine oxide, which is expected to exhibit a unique absorption spectrum, enabling its quantification.

Caption: Reaction of DAPO with piperidine.

Materials and Reagents

-

This compound (DAPO)

-

Piperidine (analytical standard)

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Deionized water

-

Phosphate-buffered saline (PBS), pH 7.4

-

Solid Phase Extraction (SPE) cartridges (e.g., C18)

-

Human urine (drug-free, for standards and controls)

-

Spectrophotometer or HPLC-UV system

Experimental Protocols

Preparation of Reagents

-

DAPO Stock Solution (10 mM): Dissolve 16.06 mg of DAPO in 10 mL of methanol. Store at 4°C, protected from light.

-

Piperidine Standard Stock Solution (1 mg/mL): Dissolve 10 mg of piperidine in 10 mL of deionized water.

-

Working Standard Solutions: Prepare a series of piperidine working standards by serial dilution of the stock solution in drug-free urine to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation: Solid Phase Extraction (SPE)

-

Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.

-

Loading: Load 1 mL of urine sample (standard, control, or unknown) onto the conditioned cartridge.

-

Washing: Wash the cartridge with 5 mL of 5% methanol in water to remove interfering hydrophilic compounds.

-